molecular formula C17H25N3O5S B2961893 methyl N-(4-{[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)carbamate CAS No. 2320535-49-5

methyl N-(4-{[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)carbamate

Cat. No.: B2961893
CAS No.: 2320535-49-5
M. Wt: 383.46
InChI Key: ALVXKPYNWOPFLI-UHFFFAOYSA-N
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Description

Methyl N-(4-{[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)carbamate is a complex organic compound that belongs to the class of carbamates. Carbamates are widely known for their diverse applications in various fields, including agriculture, medicine, and chemical research. This particular compound features a unique structure that includes an oxolan ring, a diazepane ring, and a sulfonyl group, making it a subject of interest for researchers.

Properties

IUPAC Name

methyl N-[4-[[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O5S/c1-24-17(21)18-14-3-5-16(6-4-14)26(22,23)20-9-2-8-19(10-11-20)15-7-12-25-13-15/h3-6,15H,2,7-13H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALVXKPYNWOPFLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(4-{[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)carbamate typically involves multiple steps, starting with the preparation of the oxolan and diazepane intermediates. One common method involves the reaction of oxolan-3-ylamine with 1,4-diazepane-1-sulfonyl chloride under basic conditions to form the intermediate. This intermediate is then reacted with methyl isocyanate to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or toluene to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, continuous flow reactors can be employed to maintain optimal reaction conditions and improve the overall yield. Additionally, the use of catalysts such as palladium or indium triflate can enhance the reaction rates and selectivity, making the process more cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl N-(4-{[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate or sulfonyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions with solvents like ether or tetrahydrofuran.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions often require catalysts like palladium or copper and are conducted under inert atmospheres.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted carbamates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl N-(4-{[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl N-(4-{[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The sulfonyl group plays a crucial role in this interaction, as it can form strong hydrogen bonds or electrostatic interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

    Methyl carbamate: A simpler carbamate compound used in various industrial applications.

    Phenyl carbamate: Known for its use in the synthesis of pharmaceuticals and agrochemicals.

    Sulfonyl carbamates: A class of compounds with similar structural features and applications.

Uniqueness

Methyl N-(4-{[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)carbamate stands out due to its unique combination of an oxolan ring, a diazepane ring, and a sulfonyl group. This unique structure imparts specific chemical properties, such as increased stability and reactivity, making it a valuable compound for various research and industrial applications .

Biological Activity

Methyl N-(4-{[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)carbamate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article provides a detailed overview of its biological activity, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a carbamate functional group, which is known for its role in modulating biological activity. The presence of the oxolan and diazepane moieties contributes to its pharmacological profile. The chemical structure can be summarized as follows:

  • Chemical Formula : C15_{15}H20_{20}N2_{2}O4_{4}S
  • Molecular Weight : 320.39 g/mol

Research indicates that carbamate derivatives often exhibit inhibitory effects on specific enzymes, particularly matrix metalloproteinases (MMPs). MMPs play critical roles in tissue remodeling and are implicated in various diseases, including cancer. For instance, this compound may interact with MMP-2 and MMP-9, leading to potential therapeutic applications in conditions characterized by excessive tissue remodeling.

In Vitro Studies

In vitro studies have demonstrated that carbamate derivatives can selectively inhibit MMP-2. For example, compounds structurally similar to this compound were shown to exhibit nanomolar potencies against MMP-2 while sparing other MMP types such as MMP-1 and MMP-3 .

CompoundTarget EnzymeIC50 (µM)Selectivity
5bMMP-20.87High
6bMMP-9>10Low

Pharmacokinetics

The pharmacokinetic profile of this compound shows promising metabolic stability. Metabolic studies indicate that the compound undergoes hydrolysis at the carbamate linkage, leading to the formation of more active metabolites with prolonged half-lives in biological systems .

Case Studies

Case Study 1: Inhibition of Tumor Metastasis

In a study evaluating the effects of related carbamate compounds on tumor cell invasion, it was found that these compounds significantly reduced the invasive capabilities of cancer cells in vitro. This suggests that this compound could be beneficial in preventing metastasis in cancer therapy.

Case Study 2: Neuroprotection

Another investigation highlighted the neuroprotective properties of similar compounds against oxidative stress-induced neuronal cell death. The mechanism was attributed to the inhibition of specific signaling pathways involved in apoptosis, indicating potential applications for neurodegenerative diseases.

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